molecular formula C14H13Cl2N5O4S B2364136 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 886954-31-0

3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

Cat. No. B2364136
M. Wt: 418.25
InChI Key: IRNJXSTWAYYLME-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other substances.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties.


Scientific Research Applications

Larvicidal and Antimicrobial Activities

Research has shown that novel triazinone derivatives exhibit significant larvicidal and antimicrobial properties. For instance, Kumara et al. (2015) synthesized a series of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, which demonstrated growth inhibition properties against certain bacterial and fungal pathogens and were screened for their mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Chemical Transformations

In the field of chemical synthesis, Bandgar and Pandit (2003) explored the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, highlighting the compound's utility in facilitating organic transformations (Bandgar & Pandit, 2003).

Anticancer Activity

Triazinone derivatives have also been investigated for their potential anticancer activities. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which showed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Novel Synthesis Methods

Clerici, Gelmi, and Pocar (1999) developed a novel class of conformationally constrained, masked cysteines through the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrating innovative approaches to creating complex molecules (Clerici, Gelmi, & Pocar, 1999).

GABA B Receptor Antagonists

Research into GABA B receptor antagonists has led to the synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, showcasing the molecule's relevance in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1997).

Safety And Hazards

This involves looking at the compound’s toxicity and potential hazards. It could include studying its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), potential for causing birth defects (teratogenicity), and its effects on the environment.


Future Directions

This could involve looking at potential applications of the compound and areas for future research.


I hope this general information is helpful. For a more detailed analysis, I would recommend consulting a specialist or conducting laboratory experiments. Please note that handling chemicals should always be done with appropriate safety measures and under the supervision of a trained professional.


properties

IUPAC Name

3-[4-amino-3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O4S/c15-7-2-1-3-8(12(7)16)18-10(22)6-26-14-20-19-9(4-5-11(23)24)13(25)21(14)17/h1-3H,4-6,17H2,(H,18,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJXSTWAYYLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

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